8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
Description
Historical Development of Imidazo[1,2-a]pyridine Derivatives
The foundational work in imidazo[1,2-a]pyridine chemistry traces back to the pioneering efforts of W.L. Mosby in 1961, who provided the first comprehensive structural and compositional analysis of these complex heterocyclic compounds. This seminal work established the groundwork for understanding the fundamental chemical architecture and laid the foundation for subsequent decades of research into their vast array of derivatives. The historical development gained significant momentum with the innovative synthesis method introduced by Tschitschibabin and colleagues in 1925, who developed an approach involving the reaction of 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200 degrees Celsius in sealed tubes. While this initial method yielded modest results, subsequent enhancements through the incorporation of bases such as sodium hydrogen carbonate enabled reactions under milder conditions and significantly improved efficiency.
The evolution of synthetic methodologies has been marked by continuous innovation and refinement. Throughout the years, numerous research groups have developed diverse catalytic and non-catalytic systems dedicated to the synthesis of imidazo[1,2-a]pyridine derivatives. These methodologies primarily involve condensation reactions between alpha-haloketones and 2-aminopyridines, representing the classical approach to this heterocyclic system. The development of multicomponent reactions, oxidative coupling strategies, tandem reactions, aminooxygenation, and hydroamination reactions has expanded the synthetic toolkit available to researchers. Recent progress has emphasized metal-free direct synthesis protocols, which have emerged as particularly effective approaches for accessing these crucial target products.
The pharmacological significance of imidazo[1,2-a]pyridines was comprehensively reviewed by Enguehard-Gueiffier and Gueiffier in 2007, who highlighted the growing interest in medicinal chemistry applications. Their analysis categorized the biological activities into three primary areas: enzyme inhibitors, receptor ligands, and anti-infectious agents. This classification system has provided a framework for understanding the diverse therapeutic potential of these compounds and has guided subsequent research efforts in medicinal chemistry.
Position of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile in Contemporary Chemical Research
This compound occupies a unique position in contemporary chemical research due to its distinctive substitution pattern and enhanced reactivity profile. The compound is identified by its Chemical Abstracts Service number 1221792-07-9 and is characterized by high purity standards exceeding 95% in commercial preparations. The strategic placement of the chlorine atom at the 8-position and the carbonitrile group at the 6-position creates a compound with unique electronic properties that distinguish it from other members of the imidazo[1,2-a]pyridine family.
Contemporary research has focused on the compound's potential as a synthetic intermediate for more complex molecular architectures. The presence of the carbonitrile functional group provides opportunities for nucleophilic reactions and further functionalization, while the chlorine substituent enables substitution reactions under suitable conditions. This dual reactivity makes the compound particularly valuable in synthetic chemistry applications where multiple functionalization pathways are desired.
Recent investigations have explored the compound's role in developing novel antimicrobial and anticancer agents. The imidazo[1,2-a]pyridine framework has been recognized for its role in various pharmacological activities, and the specific substitution pattern of this compound enhances its potential biological activity. The electron-withdrawing effects of both the chloro and cyano substituents contribute to the compound's stability and reactivity, making it an attractive target for medicinal chemistry research.
The compound has also attracted attention in materials science applications due to its structural characteristics. Imidazo[4,5-b]pyridines, closely related compounds, are principally studied for the development of emissive products for organic light-emitting diodes and sensor applications. While this compound represents a different positional isomer, its electronic properties suggest potential applications in similar technological domains.
Overview of the Imidazo[1,2-a]pyridine Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold has earned recognition as a privileged structure in medicinal chemistry, representing a bicyclic system with a bridgehead nitrogen atom that has demonstrated growing importance across multiple therapeutic areas. This designation reflects the scaffold's ability to interact with diverse biological targets and produce compounds with wide therapeutic spectra. The structural integration of a six-membered pyridine ring with a five-membered imidazole ring creates a unique molecular framework that exhibits remarkable similarities to biologically significant compounds, particularly purines and indole systems.
The privileged nature of this scaffold is exemplified by several commercially available drugs that incorporate the imidazo[1,2-a]pyridine core. These include Zolpidem, Olprinone, and Soraprazan, along with numerous other compounds currently in biological testing and preclinical evaluation. This diversity illustrates the wide therapeutic spectrum achievable within this class of drug scaffolds and validates the continued research investment in developing new derivatives.
Table 1: Key Structural Features of the Imidazo[1,2-a]pyridine Scaffold
| Feature | Description | Significance |
|---|---|---|
| Bicyclic System | Fused pyridine and imidazole rings | Provides structural rigidity and defined geometry |
| Bridgehead Nitrogen | Nitrogen atom at ring junction | Enables multiple coordination modes and hydrogen bonding |
| Aromatic Character | Fully conjugated pi-electron system | Contributes to stability and molecular recognition |
| Substitution Positions | Multiple sites available for functionalization | Allows structure-activity relationship optimization |
The scaffold's structural similarity to purines is particularly noteworthy, as purines serve as foundational structures in nucleic acids such as deoxyribonucleic acid and ribonucleic acid. This similarity enables imidazo[1,2-a]pyridine derivatives to potentially interact with purine-binding sites in biological systems, expanding their therapeutic potential. Additionally, the resemblance to indole configurations, which consist of a benzene ring fused to a pyrrole ring, provides another avenue for biological activity through interactions with indole-responsive systems.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of fused bicyclic 5-6 heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and their utility in materials science due to their distinctive structural characteristics.
From a synthetic perspective, the compound represents an important target that showcases the challenges and opportunities inherent in heterocyclic synthesis. The development of efficient synthetic routes to access this compound and related derivatives has driven innovation in synthetic methodology. Researchers have developed numerous techniques organized into categories such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Table 2: Synthetic Approaches to Imidazo[1,2-a]pyridine Derivatives
| Method Category | Representative Reactions | Key Advantages |
|---|---|---|
| Condensation | Alpha-haloketones with 2-aminopyridines | Well-established, reliable methodology |
| Multicomponent | Three-component coupling with copper catalysis | Efficient, atom-economical processes |
| Oxidative Coupling | Metal-catalyzed oxidative transformations | Direct C-H functionalization capability |
| Tandem Reactions | Sequential bond-forming processes | Multiple bond formations in single operations |
The field continues to explore innovative strategies to synthesize derivatives with substituents at specific positions, particularly the 2 and 3 positions of the framework. This ongoing research has led to the development of numerous synthetic techniques tailored for crafting this molecular architecture, with each approach offering distinct advantages and complementary features for synthesizing different substitution patterns.
Recent efforts have particularly focused on developing environmentally friendly synthetic approaches. The emphasis on metal-free synthetic protocols represents a significant advancement toward green chemistry principles. These developments address continuing challenges in the chemical community to use environmentally benign reagents, maximize atom economy, and enrich the functional group diversity of products. The low cost and lack of environmentally hazardous byproducts associated with cascade reactions and carbon-hydrogen functionalizations make these strategies particularly attractive for the field.
The structural versatility of the imidazo[1,2-a]pyridine framework allows for extensive structure-activity relationship studies. Research has shown that modifications at different positions of the scaffold can dramatically influence biological activity, selectivity, and pharmacokinetic properties. The specific case of this compound demonstrates how strategic substitution can enhance certain properties while maintaining the core scaffold's beneficial characteristics.
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQQZJYPWBOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with an appropriate electrophile such as bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring system can undergo cyclization reactions to form more complex fused ring structures.
Common reagents used in these reactions include bases, acids, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Overview:
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is primarily recognized for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Key Applications:
- Cholinesterase Inhibition: Research indicates that this compound effectively inhibits cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. The presence of electron-withdrawing groups enhances its binding affinity to the active sites of these enzymes, facilitating stronger interactions that inhibit their activity.
- Antimicrobial Activity: Recent studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies highlight the potential of these compounds in overcoming resistance mechanisms in pathogenic bacteria .
Case Study:
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The MIC values ranged from 0.03 to 5.0 μM, indicating strong potential for further development as anti-TB agents .
Biochemical Research
Overview:
The compound is utilized in biochemical studies to explore enzyme interactions and cellular pathways.
Key Applications:
- Enzyme Studies: The ability to bind effectively to cholinesterases allows researchers to study the mechanisms of enzyme inhibition and the resulting biochemical pathways affected by such interactions. Molecular docking studies have revealed specific interactions like π···π stacking and hydrogen bonding that contribute to its inhibitory effects.
- Drug Discovery: The unique properties of this compound make it an excellent scaffold for the development of new drugs targeting various diseases.
Material Science
Overview:
Beyond its pharmaceutical applications, this compound is also explored in material science.
Key Applications:
- Polymer Development: The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices can enhance chemical resistance and durability. Such materials are valuable in creating coatings and other applications where resilience to environmental factors is crucial .
Comparative Analysis Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chlorine at position 8, carbonitrile at position 6 | Strong cholinesterase inhibitor; potential anti-TB activity |
| 2-Chloroimidazo[1,2-a]pyridine | Chlorine at position 2 | Different biological activities compared to the 8-chloro derivative |
| Imidazo[1,2-a]pyridine | Lacks halogen substituents | Generally less potent as cholinesterase inhibitors |
| 6-Methylimidazo[1,2-a]pyridine | Methyl group at position 6 | Enhanced lipophilicity affecting bioavailability |
| 8-Bromoimidazo[1,2-a]pyridine | Bromine at position 8 | Similar biological activities but differing binding interactions |
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substitution Patterns and Physical Properties
The table below compares key structural and physical properties of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile with related derivatives:
Comparative Reactivity
- Halogen vs. Bromine and iodine at C3 or C6 enhance leaving-group ability, enabling cross-coupling reactions .
- Steric Effects :
- Bulky aryl groups at C2 (e.g., 3p) reduce reactivity at adjacent positions, whereas smaller substituents like Cl or CN at C6/C8 allow for regioselective modifications .
Biological Activity
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways, supported by data tables and relevant case studies.
This compound exhibits notable interactions with various enzymes and proteins, influencing critical biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Protein Binding : It can bind to specific proteins, potentially modifying their functions. This interaction may result in downstream effects on cellular processes such as proliferation and apoptosis.
Cellular Effects
The impact of this compound on cellular functions varies based on cell type:
- Cell Signaling : The compound can modulate signaling pathways by influencing kinase activities. This modulation may lead to changes in gene expression and cellular metabolism.
- Gene Expression : It affects the expression of genes involved in metabolic processes, which can significantly alter cellular metabolism.
Molecular Mechanism
At the molecular level, the biological activity of this compound is characterized by:
- Binding Affinity : The compound binds to specific biomolecules like enzymes or receptors. This binding may inhibit or activate these targets, affecting their catalytic activity and function.
- Transcriptional Regulation : Interaction with transcription factors can influence gene expression patterns, further impacting cellular responses and metabolic activities.
Metabolic Pathways
The metabolism of this compound involves several key pathways:
- Cytochrome P450 Interaction : Metabolized primarily by cytochrome P450 enzymes, the compound generates metabolites that may possess different biological activities. This interaction is critical for understanding potential drug-drug interactions.
- Transport Mechanisms : The transport and distribution of the compound within cells are facilitated by specific transporters and binding proteins, influencing its localization and biological effects across different tissues.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anti-tuberculosis (TB) activity. For instance, compounds with similar structures demonstrated MIC values as low as 0.00045 μM against Mycobacterium tuberculosis (Mtb), suggesting potential therapeutic applications for this compound in treating resistant strains .
- Kinase Inhibition Studies : Investigations into the selectivity of this compound against a panel of protein kinases revealed its potential as a kinase inhibitor. Specific modifications on the imidazo ring structure were found to enhance potency and selectivity towards targeted kinases involved in cancer signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the key steps in synthesizing 8-chloroimidazo[1,2-a]pyridine-6-carbonitrile, and how can intermediates be optimized for yield?
Answer:
- Synthetic Route : The compound is typically synthesized via multi-step protocols. For example, bromination of precursors like 2-acetylfuran using N-bromosuccinimide (NBS) or bromine, followed by cyclization with nitrile-containing reagents (e.g., cyanogen bromide) to form the imidazo[1,2-a]pyridine core .
- Optimization : Yield improvements focus on reaction temperature control (e.g., 0–5°C for brominations) and solvent selection (e.g., glacial acetic acid for hydrogenation steps). Intermediate purification via column chromatography or recrystallization enhances purity .
Q. Q2. Which spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., chlorine at position 8 and nitrile at position 6) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in substituent positions and crystal packing, as demonstrated for structurally similar imidazo[1,5-a]pyrimidines .
Q. Q3. How can researchers design preliminary biological activity assays for this compound?
Answer:
- In Vitro Screening : Test against protozoal parasites (e.g., Trypanosoma brucei) or cancer cell lines (e.g., MCF-7) using viability assays (MTT or resazurin). IC values are calculated to assess potency .
- Structural Analogues : Compare activity with derivatives lacking the chloro or nitrile groups to identify pharmacophores .
Advanced Research Questions
Q. Q4. What strategies address regioselectivity challenges during halogenation of the imidazo[1,2-a]pyridine core?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitriles) to steer halogenation to specific positions. For example, the nitrile at position 6 may direct chlorination to position 8 via resonance effects .
- Catalytic Systems : Use Lewis acids (e.g., FeCl) or transition-metal catalysts (e.g., Pd) to enhance selectivity .
Q. Q5. How can computational methods predict reaction pathways for synthesizing derivatives?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD uses reaction path searches to optimize conditions for imidazo[1,2-a]pyridine functionalization .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .
Q. Q6. What experimental approaches resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Validate IC values using multiple replicates and standardized protocols (e.g., fixed incubation times).
- Off-Target Profiling : Use kinase selectivity panels or proteome-wide profiling to rule out nonspecific effects. For example, imidazo[1,2-a]pyridines may inhibit CDKs but require counter-screening against unrelated kinases .
Q. Q7. How can microwave-assisted synthesis improve the efficiency of derivative preparation?
Answer:
Q. Q8. What safety protocols are essential for handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity (H301: Toxic if swallowed) .
- Waste Disposal : Neutralize acidic byproducts (e.g., from glacial acetic acid) before disposal, and segregate halogenated waste .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
